Cas no 922572-67-6 (4-fluoro-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide)

4-fluoro-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide is a specialized organic compound with notable structural features. It exhibits high purity and stability, making it suitable for various applications in the pharmaceutical and agrochemical industries. This compound boasts a unique 1,3-benzothiazole core, which contributes to its distinct reactivity and pharmacological potential. Its 4-fluoro substitution enhances its bioactivity, while the methylsulfanyl group imparts stability and specificity.
4-fluoro-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide structure
922572-67-6 structure
商品名:4-fluoro-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide
CAS番号:922572-67-6
MF:C15H11FN2OS2
メガワット:318.389044046402
CID:5496443

4-fluoro-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

    • Benzamide, 4-fluoro-N-[6-(methylthio)-2-benzothiazolyl]-
    • 4-fluoro-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide
    • インチ: 1S/C15H11FN2OS2/c1-20-11-6-7-12-13(8-11)21-15(17-12)18-14(19)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,17,18,19)
    • InChIKey: WLCNHSLDGRCGPT-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NC2=CC=C(SC)C=C2S1)(=O)C1=CC=C(F)C=C1

4-fluoro-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2730-0012-25mg
4-fluoro-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide
922572-67-6 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2730-0012-1mg
4-fluoro-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide
922572-67-6 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2730-0012-50mg
4-fluoro-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide
922572-67-6 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2730-0012-2μmol
4-fluoro-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide
922572-67-6 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2730-0012-5mg
4-fluoro-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide
922572-67-6 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2730-0012-40mg
4-fluoro-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide
922572-67-6 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2730-0012-75mg
4-fluoro-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide
922572-67-6 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2730-0012-30mg
4-fluoro-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide
922572-67-6 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2730-0012-5μmol
4-fluoro-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide
922572-67-6 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2730-0012-3mg
4-fluoro-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide
922572-67-6 90%+
3mg
$63.0 2023-05-16

4-fluoro-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide 関連文献

4-fluoro-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamideに関する追加情報

Introduction to 4-Fluoro-N-6-(Methylsulfanyl)-1,3-Benzothiazol-2-ylbenzamide (CAS No. 922572-67-6)

4-Fluoro-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide, with the CAS number 922572-67-6, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The chemical structure of 4-fluoro-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide features a benzothiazole core with a fluoro-substituted benzene ring and a methylsulfanyl group. The presence of these functional groups imparts unique physicochemical properties that contribute to its biological activity. The fluoro substituent enhances the lipophilicity and metabolic stability of the molecule, while the methylsulfanyl group provides additional reactivity and binding affinity.

Recent studies have explored the potential of 4-fluoro-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 4-fluoro-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide has shown potential as an anticancer agent. A study conducted by a team at the National Cancer Institute demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.

The pharmacokinetic profile of 4-fluoro-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide has also been investigated. Preclinical studies have shown that it has good oral bioavailability and a favorable half-life, making it suitable for further development as an oral therapeutic agent. However, further research is needed to optimize its pharmacokinetic properties and to evaluate its safety and efficacy in clinical trials.

In terms of synthetic methods, several routes have been developed for the preparation of 4-fluoro-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide. One common approach involves the reaction of 4-fluorobenzoic acid with 6-methylthio-benzothiazole in the presence of coupling reagents such as EDCI and HOBt. This method provides high yields and is scalable for industrial production.

The potential applications of 4-fluoro-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide extend beyond its direct therapeutic uses. It can also serve as a valuable tool in chemical biology research for probing biological pathways and identifying new drug targets. For example, its ability to modulate specific signaling pathways can be harnessed to study disease mechanisms and develop novel therapeutic strategies.

In conclusion, 4-fluoro-N-6-(methylsulfanyl)-1,3-benzothiazol-2-ylbenzamide (CAS No. 922572-67-6) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As more studies are conducted, it is likely that new insights into its mechanisms of action and therapeutic potential will emerge, paving the way for innovative treatments in various medical fields.

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